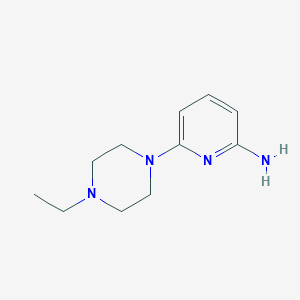
Melagatran-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melagatran-d11 is a labeled analogue of Melagatran, which is an anticoagulant and a direct thrombin inhibitor. It is used in various scientific research applications, particularly in the study of metabolic pathways and the development of anticoagulant therapies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in isotope labeling studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Melagatran-d11 involves the incorporation of deuterium atoms into the Melagatran molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is optimized to ensure the consistent incorporation of deuterium atoms and to meet regulatory standards for pharmaceutical compounds.
化学反応の分析
Types of Reactions
Melagatran-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperature, pressure, and solvent conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used in further research and development of anticoagulant therapies.
科学的研究の応用
Melagatran-d11 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference compound in chemical identification and quantitative analysis.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential in developing new anticoagulant therapies.
Industry: Utilized in the production of high-purity pharmaceutical compounds and in quality control processes.
作用機序
Melagatran-d11 exerts its effects by inhibiting thrombin, an enzyme involved in the blood coagulation process. The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, thereby reducing blood clot formation. The molecular targets of this compound include the active site of thrombin, where it binds and blocks the enzyme’s activity.
類似化合物との比較
Similar Compounds
Ximelagatran: An oral prodrug of Melagatran, designed to overcome the low and variable oral absorption of Melagatran.
Argatroban: Another direct thrombin inhibitor used in anticoagulant therapy.
Lepirudin: A recombinant hirudin used as an anticoagulant.
Uniqueness
Melagatran-d11 is unique due to its deuterium labeling, which makes it particularly useful in isotope labeling studies. This property allows researchers to study metabolic pathways and enzyme interactions with greater precision and accuracy compared to non-labeled compounds.
特性
分子式 |
C22H31N5O4 |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1/i1D2,2D2,3D2,4D2,5D2,15D |
InChIキー |
DKWNMCUOEDMMIN-BXLRSMTBSA-N |
異性体SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


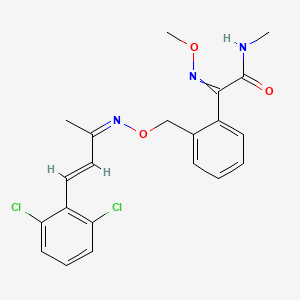
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
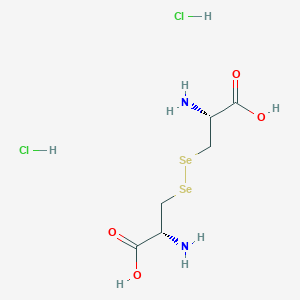
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)



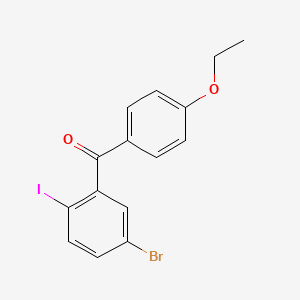
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)
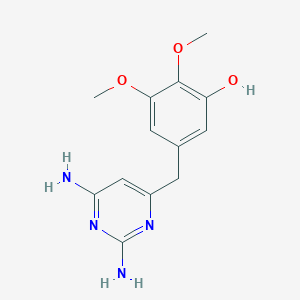
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
